molecular formula C21H24N4O4S B4623874 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide

Cat. No. B4623874
M. Wt: 428.5 g/mol
InChI Key: HAHPWZXEPBIRPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide typically involves multiple steps, including the formation of pyrazole rings and subsequent functionalization with nitrobenzenesulfonamide groups. Key steps may involve reactions such as nucleophilic substitution, condensation, and nitration, which are common in the synthesis of complex organic molecules. The synthesis process requires careful control of reaction conditions to ensure the correct functional groups are introduced at the desired positions on the molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide features a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms. The presence of the nitrobenzenesulfonamide group introduces electron-withdrawing properties, influencing the electronic structure and reactivity of the molecule. Crystallographic studies can reveal details about the molecular conformation, hydrogen bonding, and molecular packing in the solid state, which are important for understanding the compound's chemical behavior and interactions.

Chemical Reactions and Properties

Compounds like N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide can participate in various chemical reactions, including those involving their pyrazole and sulfonamide functional groups. These reactions can include nucleophilic substitution at the sulfonamide sulfur, electrophilic substitution at the aromatic rings, and coordination to metal ions via the nitrogen atoms in the pyrazole ring. The nitro group can undergo reduction reactions, converting it to an amino group and significantly altering the compound's chemical properties.

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. The presence of aromatic rings contributes to the compound's rigidity and planarity, while the nitro and sulfonamide groups can affect solubility in various solvents. These properties are crucial for the compound's application in different chemical contexts, including its use as a reagent, catalyst, or building block in organic synthesis.

Chemical Properties Analysis

The chemical properties of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide are defined by its functional groups. The pyrazole ring offers sites for nucleophilic attack, while the sulfonamide group can act as a hydrogen bond donor and acceptor, influencing the compound's intermolecular interactions and reactivity. The nitro group adds to the compound's acidity and potential for participation in redox reactions.

For further details and specific studies on compounds like N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide, the following references provide extensive insights into their synthesis, structure, and properties:

Scientific Research Applications

Potential in Anti-inflammatory and Anticancer Activities

A study conducted by Küçükgüzel et al. (2013) on celecoxib derivatives, closely related to the compound , revealed promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These compounds did not cause significant tissue damage in liver, kidney, colon, and brain compared to untreated controls, indicating potential therapeutic applications (Ş. Küçükgüzel et al., 2013).

Hypoxic Cell Selective Cytotoxic Agents

Research by Saari et al. (1991) explored basic nitrobenzenesulfonamides, similar in structure to the compound of interest, for their novel hypoxic cell selective cytotoxicity. These compounds demonstrated preferential toxicity towards hypoxic EMT6 mammary carcinoma cells, highlighting their potential as targeted cancer therapies (W. S. Saari et al., 1991).

Role in Carbonic Anhydrase Inhibition

A study by Sapegin et al. (2018) illustrated the utilization of 4-chloro-3-nitrobenzenesulfonamide, closely related to the target compound, in generating [1,4]oxazepine-based primary sulfonamides. These derivatives exhibited strong inhibition of human carbonic anhydrases, indicating potential for therapeutic use in conditions involving dysregulated carbonic anhydrase activity (A. Sapegin et al., 2018).

Computational Studies and Structural Characterization

Murthy et al. (2018) focused on the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule, offering insights into its structural and electronic properties. This research underscores the significance of computational and experimental methods in understanding the potential applications of such compounds (P. Murthy et al., 2018).

Applications in Fluorescent Probing and Sensing

Wang et al. (2013) designed a novel fluorescent probe based on a pyrazoline derivative, showcasing its high sensitivity and selectivity for recognizing and detecting glutathione among biological thiols. This research highlights the compound's potential in biomedical imaging and diagnostics (Sheng-Qing Wang et al., 2013).

properties

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-3-nitro-N-(4-propan-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-4-23-13-12-18(22-23)15-24(19-10-8-17(9-11-19)16(2)3)30(28,29)21-7-5-6-20(14-21)25(26)27/h5-14,16H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHPWZXEPBIRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-nitro-N-[4-(propan-2-yl)phenyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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